Cas no 25155-15-1 (Benzene,methyl(1-methylethyl)-)
25155-15-1 structure
Product Name:Benzene,methyl(1-methylethyl)-
Numero CAS:25155-15-1
MF:C10H14
MW:134.218163013458
CID:273890
PubChem ID:10703
Update Time:2025-04-19
Benzene,methyl(1-methylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,methyl(1-methylethyl)-
- 1-methyl-4-(propan-2-yl)benzene
- Cymol
- Isopropyltoluene
- Methyl(1-methylethyl)benzene
- Methylisopropylbenzene
- 1-(1-methylethyl)-2-methylbenzene
- O-CYMENE
- o-Isopropyltoluene
- UNII-2T13HF3266
- 25155-15-1
- 1-Isopropyl-2-methylbenzene
- HSDB 3427
- 2-Isopropyltoluene 100 microg/mL in Acetonitrile
- DTXSID1052165
- o-Cymol
- NSC 73976
- 1-Methyl-2-(1-methylethyl)benzene, 9CI
- Benzene, 1-methyl-2-(1-methylethyl)-
- CYMENE, ORTHO
- 1-methyl-2-(propan-2-yl)benzene
- 2-Methylisopropylbenzene
- UN 2046
- 1-methyl,2-n-isopropylbenzene
- 1-Methyl-2-isopropylbenzol
- NSC-73976
- 527-84-4
- 4-05-00-01057 (Beilstein Handbook Reference)
- 1-Methyl-2-(1-methylethyl)-benzene
- Q27161449
- EINECS 208-426-0
- FT-0704089
- 1-methyl-2-propan-2-ylbenzene
- AKOS015840505
- 1-Methyl-2-(1-methylethyl)benzene
- CS-0368263
- Benzene, methyl(1-methylethyl)-
- isopropyl toluene
- O-CYMENE [MI]
- O-Mentha-1,3,5-triene
- ortho-cymene
- o-Cymene [UN2046] [Flammable liquid]
- BS-52939
- NSC73976
- NS00010825
- 2T13HF3266
- cymene (ortho-)
- 1-Methyl-2-isopropylbenzene
- 2-Isopropyltoluene
- o-Cymene, 98%
- BRN 1850838
- MFCD00008888
- T71005
- CHEBI:89263
-
- Inchi: 1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3
- Chiave InChI: WWRCMNKATXZARA-UHFFFAOYSA-N
- Sorrisi: C(C)(C)C1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 134.10962
- Massa monoisotopica: 134.10955
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 94.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 4.62 (Air = 1)
- Punto di fusione: -67.9°C
- Punto di ebollizione: 173.9°Cat760mmHg
- Punto di infiammabilità: 47.2°C
- Indice di rifrazione: 1.492
- PSA: 0
- LogP: log Kow = 4.26
Benzene,methyl(1-methylethyl)- Letteratura correlata
-
Tiexin Zeng,Qi Xiao,Jianuo Zhang,Xiao Sun,Baolin Guo,Jin Pei,Lin-Fang Huang Food Funct. 2023 14 2710
-
Khalid Tahri,Carlo Tiebe,Nezha El Bari,Thomas Hübert,Benachir Bouchikhi Anal. Methods 2016 8 7638
-
Josanne-Dee Woodroffe,Benjamin G. Harvey Energy Adv. 2022 1 338
-
Stefan J Swift,Nikola Sixtová,Maroua Omezzine Gnioua,Patrik ?paněl Phys. Chem. Chem. Phys. 2023 25 17815
-
Jianlin Peng,Tao Sun,Lianqian Wu,Meiling Qi,Xuebin Huang RSC Adv. 2017 7 45408
25155-15-1 (Benzene,methyl(1-methylethyl)-) Prodotti correlati
- 25321-09-9(1,2-Diisopropylbenzene)
- 7397-06-0(4-(tert-Butyl)-1,2-dimethylbenzene)
- 1758-88-9(2-Ethyl-1,4-dimethylbenzene)
- 1074-92-6(1-tert-Butyl-2-methylbenzene)
- 25340-17-4(Diethylbenzene)
- 611-14-3(2-Ethyl Toluene)
- 498-19-1(tert-butyl-m-xylene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti